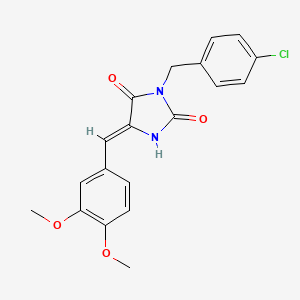
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-Chlorphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril ist eine komplexe organische Verbindung, die zur Chinolin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinolinkern, eine Chlorphenylgruppe und eine Dimethylaminogruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-4-(3-Chlorphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Chinolinkerns: Der Chinolinkern wird durch eine Cyclisierungsreaktion aus Anilin-Derivaten und β-Ketoestern unter sauren Bedingungen synthetisiert.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Chlorbenzol und einem geeigneten Acylierungsmittel eingeführt.
Addition der Dimethylaminogruppe: Die Dimethylaminogruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung von Dimethylamin und einer geeigneten Abgangsgruppe hinzugefügt.
Bildung der Carbonitrilgruppe: Die Carbonitrilgruppe wird durch eine Cyanierungsreaktion unter Verwendung eines Cyanierungsmittels wie Natriumcyanid eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und der Einsatz von Katalysatoren, um die Reaktionsausbeute und den Wirkungsgrad zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Amino-4-(3-Chlorphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu entsprechenden Chinolin-N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid können die Carbonylgruppe in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Cyanierungsmittel: Natriumcyanid, Kaliumcyanid
Hauptprodukte
Oxidationsprodukte: Chinolin-N-Oxide
Reduktionsprodukte: Alkohole
Substitutionsprodukte: verschiedene substituierte Chinolin-Derivate
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-Chlorphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Wird auf sein potenzielles Einsatzgebiet in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-4-(3-Chlorphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und damit krebshemmende Eigenschaften aufweisen.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Cyanating Agents: Sodium cyanide, potassium cyanide
Major Products
Oxidation Products: Quinoline N-oxides
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-4-(3-Bromphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril
- 2-Amino-4-(3-Fluorphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 2-Amino-4-(3-Chlorphenyl)-1-(Dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril aufgrund des Vorhandenseins der Chlorphenylgruppe einzigartig, die der Verbindung unterschiedliche chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal kann die Reaktivität der Verbindung, die Bindungsaffinität zu molekularen Zielstrukturen und die gesamte biologische Aktivität beeinflussen.
Eigenschaften
Molekularformel |
C20H23ClN4O |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
2-amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-6-5-7-13(21)8-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3 |
InChI-Schlüssel |
JCAPVZXALOBVAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=CC=C3)Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(naphthalen-2-yloxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629513.png)
![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B11629527.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629528.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629541.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629556.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629557.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629559.png)
![ethyl 5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11629579.png)

![ethyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11629589.png)
![ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629593.png)
